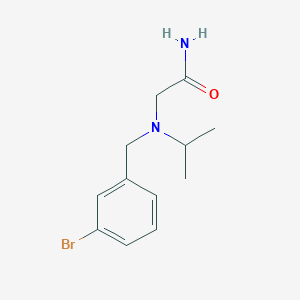
2-((3-Bromobenzyl)(isopropyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Bromobenzyl)(isopropyl)amino)acetamide is an organic compound with the molecular formula C12H17BrN2O. This compound is characterized by the presence of a bromobenzyl group, an isopropyl group, and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromobenzyl)(isopropyl)amino)acetamide typically involves a multi-step process. One common method includes the bromination of benzylamine followed by the reaction with isopropylamine and acetic anhydride. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((3-Bromobenzyl)(isopropyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-((3-Bromobenzyl)(isopropyl)amino)acetamide is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-Bromobenzyl)(isopropyl)amino)acetamide involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes and receptors, modulating their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acetamide group can form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Chlorobenzyl)(isopropyl)amino)acetamide
- 2-((3-Fluorobenzyl)(isopropyl)amino)acetamide
- 2-((3-Methylbenzyl)(isopropyl)amino)acetamide
Uniqueness
2-((3-Bromobenzyl)(isopropyl)amino)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents. The bromine atom can participate in specific interactions with biological targets, making this compound particularly interesting for research .
Properties
Molecular Formula |
C12H17BrN2O |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methyl-propan-2-ylamino]acetamide |
InChI |
InChI=1S/C12H17BrN2O/c1-9(2)15(8-12(14)16)7-10-4-3-5-11(13)6-10/h3-6,9H,7-8H2,1-2H3,(H2,14,16) |
InChI Key |
POFHXHYNDRQVAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)Br)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















